molecular formula C10H12ClN B093448 N-(2-chlorobenzyl)cyclopropanamine CAS No. 16357-33-8

N-(2-chlorobenzyl)cyclopropanamine

Cat. No.: B093448
CAS No.: 16357-33-8
M. Wt: 181.66 g/mol
InChI Key: GCJYLAWVUWEHLW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cyclopropanamine compounds, including N-(2-chlorobenzyl)cyclopropanamine, have been explored for their potential in treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer's disease, epilepsy, and drug addiction. They function as inhibitors of lysine-specific demethylase-1 (LSD1), an enzyme involved in histone methylation and gene expression regulation (B. Blass, 2016).

  • The synthesis of cyclopropanamine derivatives, like trifluoromethyl)cyclopropanamine, showcases the chemical utility of these compounds in complex chemical synthesis processes (A. V. Bezdudny et al., 2011).

  • Cyclopropanamine compounds have been used to synthesize analogues of neurotransmitters. Their ability to inhibit monoamine oxidase makes them potential candidates for developing treatments for various neurological disorders (C. Faler & M. Joullié, 2007).

  • N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, related to cyclopropanamine, demonstrate significant herbicidal and fungicidal activities, indicating their potential use in agriculture (L. Tian et al., 2009).

  • The compound (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine, a key intermediate in the synthesis of the anti-clotting drug ticagrelor, highlights the role of cyclopropanamine derivatives in pharmaceutical development (Pan Xian-hua, 2013).

  • Cyclopropenimine-catalyzed enantioselective Mannich reactions of tert-butyl glycinates with N-Boc-imines demonstrate the application of cyclopropanamine in stereoselective chemical transformations (J. Bandar & T. Lambert, 2013).

  • N-cyclopropyldecahydroacridine-1,8-dione derivatives, synthesized via reactions involving cyclopropanamine, show potential in medicinal chemistry due to their high yields and efficient reaction times (S. Tu et al., 2005).

  • Analytical studies of psychoactive arylcyclohexylamines, including cyclopropanamine derivatives, provide insights into their detection and characterization in biological matrices, relevant for forensic and toxicological analysis (G. De Paoli et al., 2013).

  • N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a compound related to this compound, is a potent monoamine oxidase inhibitor, indicating its potential for treating various neuropsychiatric disorders (R. Fuller, 1968).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJYLAWVUWEHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356826
Record name N-[(2-Chlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-33-8
Record name N-[(2-Chlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedures B and D from 2-chlorobenzoyl chloride and cyclopropylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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